molecular formula C8H8ClFO B13690958 Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- CAS No. 104620-66-8

Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-

Cat. No.: B13690958
CAS No.: 104620-66-8
M. Wt: 174.60 g/mol
InChI Key: IQGCEMRPOOSUPI-UHFFFAOYSA-N
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Description

Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chloromethoxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- typically involves the reaction of benzyl alcohol with formaldehyde and hydrogen chloride. The reaction is carried out by mixing benzyl alcohol and formaldehyde solution, cooling the mixture to 5°C, and then introducing hydrogen chloride gas until the reaction mixture is saturated. The reaction mixture is then further treated with hydrogen chloride at 10°C. The product is isolated by drying the upper layer with anhydrous calcium chloride, followed by vacuum distillation to collect the desired fraction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced distillation techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- can undergo nucleophilic substitution reactions due to the presence of the chloromethoxy group. Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is utilized in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound is used to study the effects of aromatic compounds on biological systems. It is also employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the design of novel pharmacophores.

Industry: In the industrial sector, Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also utilized in the manufacture of dyes, pigments, and coatings.

Mechanism of Action

The mechanism of action of Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- involves its interaction with molecular targets through its functional groups. The chloromethoxy group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the benzene ring. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Benzene, 1-chloro-4-methoxy-: This compound has a similar structure but lacks the fluorine atom.

    Benzene, 1-(chloromethyl)-4-methyl-: This compound has a methyl group instead of a methoxy group.

    Benzene, 1-chloro-4-methyl-: This compound has a methyl group and a chlorine atom on the benzene ring.

Uniqueness: Benzene, 1-[(chloromethoxy)methyl]-4-fluoro- is unique due to the presence of both a chloromethoxy group and a fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

104620-66-8

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

1-(chloromethoxymethyl)-4-fluorobenzene

InChI

InChI=1S/C8H8ClFO/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2

InChI Key

IQGCEMRPOOSUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCl)F

Origin of Product

United States

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